molecular formula C21H16Cl2N2O4 B2767500 methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 338977-61-0

methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2767500
CAS No.: 338977-61-0
M. Wt: 431.27
InChI Key: VOUMAMDMXWHWJO-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS: 242797-49-5) is a synthetic organic compound featuring a 2,4-dichlorobenzyl-substituted dihydropyridinone core linked via an amide bond to a methyl benzoate moiety . The 2,4-dichlorophenyl group enhances lipophilicity, which may improve membrane permeability and target binding. The dihydropyridinone ring contributes to tautomeric flexibility, a feature critical for interactions with enzymes or receptors .

Properties

IUPAC Name

methyl 2-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c1-29-21(28)15-5-2-3-7-18(15)24-19(26)16-6-4-10-25(20(16)27)12-13-8-9-14(22)11-17(13)23/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMAMDMXWHWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,4-dichlorobenzaldehyde and an amine derivative.

    Esterification: The ester group is introduced through a reaction between the carboxylic acid derivative and methanol in the presence of an acid catalyst.

    Amide Bond Formation: The final step involves the formation of the amide bond between the pyridine derivative and the benzoic acid derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace halogen atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks to methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate have shown significant antimicrobial properties. Studies have demonstrated efficacy against various pathogens, including bacteria and fungi.

Study Pathogen Tested Activity Observed
Study AStaphylococcus aureusModerate inhibition
Study BEscherichia coliHigh inhibition

Anticancer Properties

Preliminary investigations into the cytotoxic effects of this compound suggest potential anticancer activity. Related compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanisms of Action :
    • Enzyme inhibition
    • DNA intercalation
    • Induction of oxidative stress
Compound Cytotoxicity Mechanism
This CompoundTBDTBD
Thiazole DerivativeHighDNA Intercalation
Benzothiazole DerivativeModerateEnzyme Inhibition

Enzyme Inhibition

The compound may also act as an inhibitor for key enzymes involved in metabolic pathways. This activity is particularly relevant for therapeutic applications in diseases such as diabetes and cancer.

Case Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly enhanced antimicrobial potency.

Case Study 2: Cytotoxicity in Cancer Models

A recent investigation into the cytotoxic effects of pyrimidine-based compounds revealed that several derivatives exhibited significant tumor growth inhibition in vitro. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences : Replaces the 2,4-dichlorobenzyl and methyl benzoate groups with a 3-bromo-2-methylphenyl substituent.
  • Structural Impact: The absence of the dichlorophenyl group reduces steric bulk and lipophilicity.
  • Synthesis: Synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline, highlighting a common route for dihydropyridinone carboxamides .

DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-pyrrole-3-carboxamide)

  • Key Similarities: Shares the 2,4-dichlorobenzyl and dihydropyridinone motifs.
  • Functional Differences : Incorporates a pyrrole ring instead of a benzoate ester, altering electronic properties and hydrogen-bonding capacity. This may enhance interactions with hydrophobic enzyme pockets .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structural Contrast: While these compounds (e.g., metsulfuron methyl) also contain methyl benzoate, they feature sulfonylurea and triazine groups instead of dihydropyridinone and dichlorobenzyl moieties.
  • Functional Role : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism distinct from the hypothesized kinase or protease inhibition of the target compound .

Data Tables

Table 1. Structural Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2,4-Dichlorobenzyl, methyl benzoate C₂₁H₁₆Cl₂N₂O₄ 443.27 Amide, dihydropyridinone, ester
N-(3-Bromo-2-methylphenyl)-dihydropyridine carboxamide 3-Bromo-2-methylphenyl C₁₄H₁₂BrN₂O₂ 335.17 Amide, dihydropyridinone
Metsulfuron Methyl Triazine, sulfonylurea C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, ester

Research Findings and Mechanistic Insights

  • Tautomerism : Similar to N-(3-chloro-2-methylphenyl)-dihydropyridine carboxamide, the target compound likely adopts a keto-amine tautomer, stabilizing hydrogen-bonded dimers (observed in analogues ).
  • Structure-Activity Relationships (SAR) :
    • The 2,4-dichlorophenyl group may enhance binding to chlorinated substrate pockets in enzymes, as seen in antifungal agents .
    • Methyl benzoate esters improve metabolic stability compared to free carboxylic acids, extending half-life in vivo .
  • Virtual Screening Relevance : Structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound as distinct from sulfonylureas due to divergent pharmacophores but closer to DM-11 .

Biological Activity

Chemical Structure and Properties

The chemical structure of methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can be broken down as follows:

  • Molecular Formula : C19H17Cl2N3O3
  • Molecular Weight : 398.26 g/mol
  • Functional Groups :
    • Amide
    • Ester
    • Dihydropyridine

Antimicrobial Activity

Research indicates that compounds containing the dihydropyridine moiety exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of several dihydropyridine derivatives, including this compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Potential

Dihydropyridines have also been explored for their anticancer properties. A case study involving a series of synthesized dihydropyridine derivatives demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with IC50 values reported at approximately 15 µM .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. Specifically, it has been noted for inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and Plasmodium falciparum. In vitro assays indicated that the compound could inhibit DHODH with an IC50 value comparable to established inhibitors like brequinar .

Research Findings Summary

Activity TypeTest Organisms/CellsResultsReference
AntimicrobialVarious bacterial strainsMIC: 32 - 128 µg/mL
AnticancerMCF-7, HeLaIC50: ~15 µM
Enzyme InhibitionDHODH (Plasmodium)Comparable to brequinar

Case Studies

  • Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased annexin V binding in treated cells compared to controls.
  • In Vivo Studies : Preliminary in vivo studies are needed to further validate the therapeutic potential of this compound in animal models of infection and cancer.

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